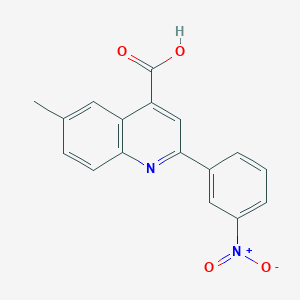

6-甲基-2-(3-硝基苯基)-4-喹啉甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions, including nitration, condensation, and cyclization processes. For instance, Roberts et al. (1997) described the conversion of 2-amino-4-nitrophenol into nitroquinolines, which could potentially be applied to synthesize derivatives similar to 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid. They used a series of steps including nitration, protection of aldehyde function, and reduction of nitro groups to form tetrahydroquinolines, which then cyclized under acidic conditions to form pyrrolo[4,3,2-de]quinolines (Roberts et al., 1997).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior. Studies on similar compounds, such as the work by Gotoh and Ishida (2009) on hydrogen-bonded structures of quinoline with chloro- and nitro-substituted benzoic acids, provide insight into the potential interactions and structural configurations of 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid. Their research highlights the importance of hydrogen bonding in stabilizing the molecular structure (Gotoh & Ishida, 2009).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the synthesis of pyrrolo[4,3,2-de]quinolines involves reductions, cyclizations, and substitutions, indicating the reactivity of such compounds under different conditions (Roberts et al., 1997).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Research on the solid-state structures, like the work by Gotoh and Ishida (2009), sheds light on the crystalline configurations and potential physical properties of compounds like 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid (Gotoh & Ishida, 2009).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are defined by their reactivity in various chemical reactions. The synthesis and transformation processes described by Roberts et al. (1997) provide insight into the reactivity and chemical behavior of these compounds, indicating their potential for forming diverse derivatives and engaging in a range of chemical interactions (Roberts et al., 1997).

科学研究应用

受激发态分子内质子转移 (ESIPT) 启发的基于唑-喹啉的荧光团

Padalkar 和 Sekar (2014) 的一项研究调查了基于唑-喹啉的荧光团的合成,其中包括结构上与 6-甲基-2-(3-硝基苯基)-4-喹啉甲酸相关的化合物。这些化合物表现出双重发射和大的斯托克斯位移发射模式,这取决于溶剂极性,突出了它们在光物理应用和作为高达 300°C 的稳定荧光团方面的潜力 (Padalkar & Sekar, 2014).

钌催化的硝基芳烃和氮杂芳香族化合物的还原

Watanabe 等人 (1984) 讨论了使用甲酸和钌催化剂还原各种硝基芳烃,包括与目标化合物结构相似的硝基芳烃。该研究证明了这种方法在氢化杂环化合物(如喹啉)方面的多功能性,展示了其在合成化学中的相关性 (Watanabe 等人,1984).

通过亲核脱硝环化反应合成香豆素

小田等人 (1987) 探索了通过涉及喹啉和硝基苯基前体的脱硝环化反应合成香豆素。这项研究有助于理解硝基苯基取代的喹啉的化学反应性和它们在合成香豆素中的潜力 (小田等人,1987).

作用机制

安全和危害

属性

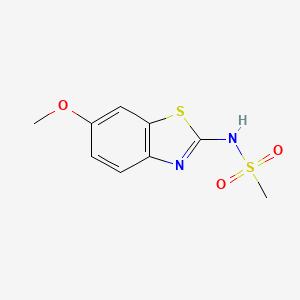

IUPAC Name |

6-methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(18-15)11-3-2-4-12(8-11)19(22)23/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBWCVOLRNFOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)

![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)